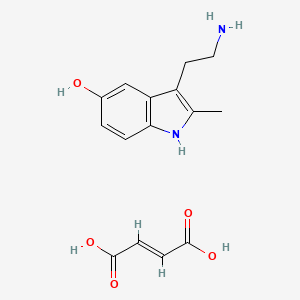
2-Methylserotonin maleate salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylserotonin maleate salt is a chemical compound known for its role as a selective full agonist at the serotonin type 3 (5-HT3) receptor . This compound is often used in neuroscience research and drug discrimination studies due to its ability to mimic the effects of serotonin, a key neurotransmitter in the human body .
Métodos De Preparación
The preparation of 2-Methylserotonin maleate salt involves synthetic routes that typically include the reaction of 2-methyl-5-hydroxytryptamine with maleic acid . The reaction conditions often require a controlled environment to ensure the purity and yield of the final product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound in bulk quantities .
Análisis De Reacciones Químicas
2-Methylserotonin maleate salt undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-Methylserotonin maleate salt has a wide range of scientific research applications:
Chemistry: It is used to study the properties and behavior of serotonin receptors.
Biology: The compound helps in understanding the role of serotonin in various biological processes.
Medicine: It is used in drug discrimination studies to evaluate the effects of new drugs on serotonin receptors.
Industry: The compound is utilized in the development of new pharmaceuticals and therapeutic agents
Mecanismo De Acción
The mechanism of action of 2-Methylserotonin maleate salt involves its binding to the 5-HT3 receptor, a type of serotonin receptor. Upon binding, it activates the receptor, leading to a cascade of intracellular events that mimic the effects of natural serotonin. This activation can influence various physiological processes, including mood regulation, gastrointestinal function, and pain perception .
Comparación Con Compuestos Similares
2-Methylserotonin maleate salt is unique due to its high selectivity and full agonist activity at the 5-HT3 receptor. Similar compounds include:
- Serotonin hydrochloride
- N-Acetyl-5-hydroxytryptamine
- 5-Hydroxy-L-tryptophan
These compounds also interact with serotonin receptors but may differ in their selectivity, potency, and specific receptor subtype interactions .
Propiedades
Fórmula molecular |
C15H18N2O5 |
|---|---|
Peso molecular |
306.31 g/mol |
Nombre IUPAC |
3-(2-aminoethyl)-2-methyl-1H-indol-5-ol;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C11H14N2O.C4H4O4/c1-7-9(4-5-12)10-6-8(14)2-3-11(10)13-7;5-3(6)1-2-4(7)8/h2-3,6,13-14H,4-5,12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
KFEAUMZKRNJEDU-WLHGVMLRSA-N |
SMILES isomérico |
CC1=C(C2=C(N1)C=CC(=C2)O)CCN.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CC1=C(C2=C(N1)C=CC(=C2)O)CCN.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


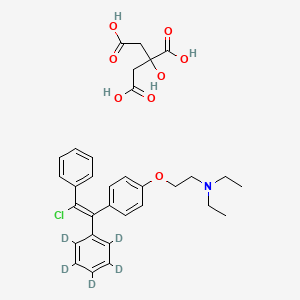
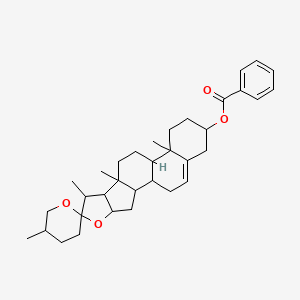
![4-Methyl-2-[(2,3,4,5-tetrahydroxyoxan-2-yl)methylamino]pentanoic acid](/img/structure/B12323937.png)
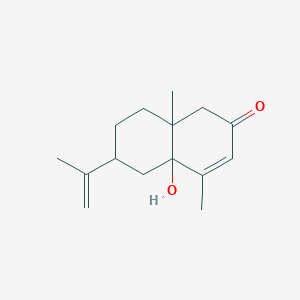
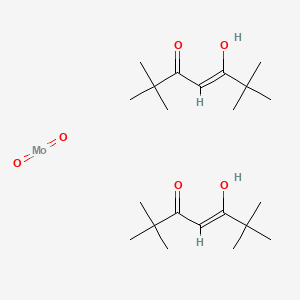

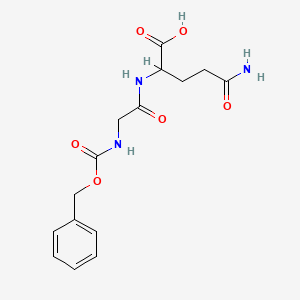
![3-Methyl-2-[(3,4,5,6-tetrahydroxy-2-oxohexyl)amino]butanoic acid](/img/structure/B12323959.png)
![1,1,1,2,3,3-hexafluoro-3-[1,1,1,2,3,3-hexafluoro-3-(1,1,1,2,3,3-hexafluoropropan-2-yloxy)propan-2-yl]oxypropan-2-ol](/img/structure/B12323962.png)
![Sodium;[[[5-(2-amino-7-methyl-6-oxido-3,6-dihydropurin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12323968.png)
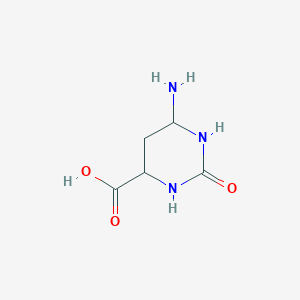
![[13-[3,5-Dihydroxy-4-(3-phenylpropanoyl)phenoxy]-3,4,5,12,21,22,23-heptahydroxy-8,18-dioxo-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-11-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12323981.png)
![methyl 4-(3-acetyloxy-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12323982.png)

